molecular formula C18H15NO3 B11392705 6-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392705
M. Wt: 293.3 g/mol
InChI Key: AHCUTXLMXAVCCV-UHFFFAOYSA-N
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Description

6-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 2-methylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide derivatives: Compounds with similar structures but different substituents on the chromene ring.

    Other chromene derivatives: Compounds such as 4H-chromen-4-one and its derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

6-methyl-N-(2-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-11-7-8-16-13(9-11)15(20)10-17(22-16)18(21)19-14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,19,21)

InChI Key

AHCUTXLMXAVCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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